![molecular formula C10H10O3 B2759706 4-Hydroxy-3-methylcinnamic acid CAS No. 19780-88-2](/img/structure/B2759706.png)
4-Hydroxy-3-methylcinnamic acid
Overview
Description
4-Hydroxy-3-methylcinnamic acid is a chemical compound with the formula 4-(OH)-3-(OCH₃)C₆H₃CH=CHCOOH . It is a hydroxycinnamic acid derivative and is abundant in fruits and vegetables . Several beneficial effects of this compound have been reported, including improvement of metabolic abnormalities in animal models and human studies .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-methylcinnamic acid is represented by the formula 4-(OH)-3-(OCH₃)C₆H₃CH=CHCOOH . It has a molecular weight of 194.18 .Physical And Chemical Properties Analysis
4-Hydroxy-3-methylcinnamic acid is a solid substance with a melting point of 169-172 °C . It has a molecular weight of 194.18 .Scientific Research Applications
Antioxidant Properties and Health Benefits
4-Hydroxy-3-methylcinnamic acid, also known as ferulic acid (FA), demonstrates significant antioxidant properties. Research highlights its potential beneficial effects against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. The compound's bioactivities and the distribution of structurally similar compounds in the plant kingdom are also of interest in food research (Silva & Batista, 2017).
Pharmacological and Therapeutic Potential
Ferulic acid, a derivative of 4-Hydroxy-3-methylcinnamic acid, is extensively studied for its pharmacological effects. It exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound is also explored for its potential in treating diabetes, obesity, and other metabolic disorders (Babbar et al., 2021).
Endothelial Function in Cerebral Ischemia
Research on a structurally similar compound, 4-hydroxy-3,5-di-tret-butylcinnamic acid, suggests its positive effect on endothelial function in cerebral ischemia. This compound demonstrates vasodilating, antithrombotic, and anti-inflammatory properties, potentially attributed to its anti-radical activity and impact on mitochondrial function (Voronkov & Pozdnyakov, 2018).
Applications in Food and Health Industry
Ferulic acid's roles in food and health are notable, given its various biological activities and low toxicity. It finds application as a raw material in the production of vanillin and preservatives, in the food gel and edible film production, and as an ingredient in sports foods and skin protection agents (Ou & Kwok, 2004).
Anticancer Properties
Studies indicate that derivatives of 4-hydroxy-3-methylcinnamic acid, like alpha cyano-4-hydroxy-3-methoxycinnamic acid, show potential in inhibiting proliferation and inducing apoptosis in human breast cancer cells. These compounds exhibit selective anticancer inhibitory activity, suggesting their potential as chemotherapeutic agents (Hamdan et al., 2013).
Analytical Methodologies
Analytical methods for quantifying ferulic acid and its oligomers are crucial for exploring their potential applications. Understanding these methods aids in assessing the compound's concentration and effectiveness in various applications (Barberousse et al., 2008).
Safety And Hazards
Future Directions
4-Hydroxy-3-methylcinnamic acid has been reported to have several beneficial effects, including improvement of metabolic abnormalities in animal models and human studies . Future research could focus on further elucidating the mechanisms underlying these effects and exploring potential applications in the treatment of metabolic disorders .
properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGWMNZWLGXONC-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methylcinnamic acid |
Synthesis routes and methods
Procedure details
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